molecular formula C15H11BrN4O2S B2408402 N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896333-31-6

N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2408402
CAS RN: 896333-31-6
M. Wt: 391.24
InChI Key: QPANFDJGEUGRIE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized compounds with structural elements similar to N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, demonstrating significant antimicrobial activities. For instance, derivatives of N-aryl-acetamide have been explored for their in vitro antibacterial and antifungal activities, with some compounds showing promising results against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Darwish et al., 2014). Similarly, compounds incorporating the thiazole and triazine derivatives have been evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, indicating their potential use as antimicrobial agents (Kumara et al., 2015).

Anticancer Applications

The structural framework of this compound is conducive to modifications that could enhance anticancer activities. Studies have synthesized and evaluated derivatives of this structure, such as sulfonamide thiazole derivatives and 1,3-oxazoles, for their anticancer activities. For example, some derivatives have shown selective cytotoxic effects against leukemia cell lines, indicating the potential for developing targeted cancer therapies (Soliman et al., 2020). Another study focused on 4-arylsulfonyl-1,3-oxazoles demonstrated promising activity against cancer cell lines, suggesting that modifications on the sulfur-containing heterocycles could yield potent anticancer agents (Zyabrev et al., 2022).

Enzyme Inhibition

Compounds structurally related to this compound have been investigated for their enzyme inhibitory activities. For example, derivatives have been developed as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical in the folate pathway, which is a validated target for cancer therapy. Such compounds offer insights into designing dual-function inhibitors that could be more effective in treating various diseases by targeting multiple pathways simultaneously (Gangjee et al., 2008).

properties

IUPAC Name

N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2S/c16-10-4-6-11(7-5-10)17-13(21)9-23-14-18-12-3-1-2-8-20(12)15(22)19-14/h1-8H,9H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPANFDJGEUGRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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